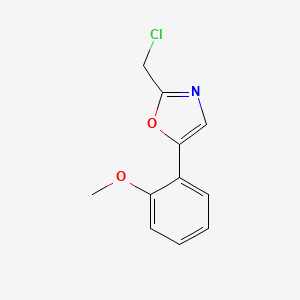

2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole

Description

2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole (CAS: 1094452-07-9) is a substituted 1,3-oxazole derivative with a molecular formula of C₁₁H₁₀ClNO₂ and a molecular weight of 223.66 . Its structure features a chloromethyl group at the 2-position and a 2-methoxyphenyl substituent at the 5-position of the oxazole ring. This compound is of interest in medicinal chemistry due to the versatility of the oxazole core, which is known for its role in bioactive molecules. The chloromethyl group provides a reactive site for further functionalization, while the methoxy group on the phenyl ring influences electronic and steric properties.

Properties

IUPAC Name |

2-(chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-9-5-3-2-4-8(9)10-7-13-11(6-12)15-10/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXQWRIEACEHQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094452-07-9 | |

| Record name | 2-(chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzoyl chloride with an amine to form an intermediate, which then undergoes cyclization with a chloromethylating agent to yield the desired oxazole compound. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group at position 2 undergoes nucleophilic substitution with amines, thiols, and alkoxides.

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group. Polar aprotic solvents (e.g., DMF) enhance reaction rates .

Oxidation and Reduction Reactions

The oxazole ring and substituents participate in redox transformations.

Note : Strong oxidizing agents like KMnO₄ target the chloromethyl group without ring degradation. Catalytic hydrogenation reduces the oxazole ring to oxazoline .

Cyclization and Ring-Opening Reactions

The oxazole ring undergoes cyclization or cleavage under specific conditions.

Mechanistic Insight : Cyclization involves intramolecular attack of the methoxyphenyl group’s oxygen on the chloromethyl carbon, forming fused rings . Hydrolysis breaks the oxazole ring into amide intermediates.

Cross-Coupling Reactions

The methoxyphenyl group participates in metal-catalyzed coupling reactions.

Key Feature : The methoxy group directs coupling to the para-position of the phenyl ring, enabling aryl-aryl bond formation .

Functionalization of the Methoxyphenyl Group

The electron-rich methoxyphenyl substituent undergoes electrophilic substitution.

Mechanistic Insight : The methoxy group directs electrophiles to the ortho/para positions, with steric effects favoring para-substitution .

Scientific Research Applications

2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The methoxyphenyl group may enhance the compound’s ability to interact with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 1,3-Oxazole Derivatives

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole (ST-9554)

- CAS : 64640-12-6

- Molecular Formula: C₁₀H₇Cl₂NO

- Key Differences :

- The phenyl substituent at the 5-position is 4-chlorophenyl instead of 2-methoxyphenyl.

- The electron-withdrawing chlorine substituent may reduce electron density in the oxazole ring compared to the electron-donating methoxy group in the target compound.

- This derivative has shown utility in synthesis but lacks reported biological activity data .

4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole

- CAS : 521266-92-2

- Molecular Formula: C₁₂H₁₂ClNO

- Key Differences: The chloromethyl group is at the 4-position of the oxazole ring instead of the 2-position. No biological activity data is available, but structural variations highlight positional effects on physicochemical properties .

Heterocyclic Analogs with Chloromethyl Groups

2-[4-(Chloromethyl)phenyl]-1,3-thiazole

- CAS : 906352-61-2

- Molecular Formula : C₁₀H₇ClN₂S

- Key Differences: The core heterocycle is a thiazole (containing sulfur) instead of oxazole (oxygen). Reported applications focus on material science rather than pharmacology .

5-(Chloromethyl)-2-phenylpyrimidine

- CAS : 886531-63-1

- Molecular Formula : C₁₁H₉ClN₂

- Key Differences :

Bioactive Oxazole Derivatives

5-(4-Bromophenyl)-1,3-oxazole Derivatives (OXL-1 to OXL-6)

- Key Features :

Antimicrobial Oxazole-Pyrazoline Hybrids

- Example: (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl)methanone

- Key Features :

Structural and Functional Analysis

Electronic and Steric Effects

- Ortho-substitution on the phenyl ring introduces steric hindrance, which may limit rotational freedom and affect binding .

Chlorine Substituents (Analogs) :

Research Implications

- Drug Design : The 2-methoxyphenyl group in the target compound offers a balance between electron donation and steric effects, suitable for CNS-targeting molecules.

- Material Science : Thiazole and pyrimidine analogs are preferred for thermally stable materials, while oxazoles are better for functionalized intermediates.

Data Tables

Biological Activity

The compound 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole is part of the oxazole family, which has garnered attention due to its diverse biological activities. This article aims to synthesize current knowledge regarding the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 221.65 g/mol

- Functional Groups : Chloromethyl group, methoxy group, and oxazole ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3-oxazole derivatives. In vitro assays demonstrated that compounds containing oxazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound showed IC values in the micromolar range against MCF-7 (human breast cancer) and HeLa (cervical cancer) cell lines, indicating a promising therapeutic profile .

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| Similar Derivative A | HeLa | 0.75 |

| Similar Derivative B | A549 | 1.20 |

Flow cytometry analyses revealed that these compounds induce apoptosis through the activation of caspase pathways and upregulation of p53 protein expression .

Antifungal Activity

The antifungal properties of oxazole derivatives have also been explored. For example, studies indicate that similar compounds exhibit significant inhibitory effects against various phytopathogenic fungi. The antifungal activity was assessed using the broth microdilution method, yielding IC values that suggest strong potential as antifungal agents.

| Compound | Fungal Strain | IC (µg/mL) |

|---|---|---|

| This compound | F. solani | 4.34 |

| Similar Compound C | B. cinerea | 19.92 |

The structure-activity relationship (SAR) analysis indicated that the presence of electron-donating or withdrawing groups significantly influences antifungal activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through caspase activation and p53 modulation.

- Enzyme Inhibition : Oxazoles have been shown to inhibit key enzymes involved in fungal cell wall synthesis and cancer cell proliferation.

Case Studies

Several case studies have documented the efficacy of oxazole derivatives in clinical settings:

- Breast Cancer Treatment : A study involving a series of oxazole derivatives demonstrated that certain modifications enhanced their potency against MCF-7 cells, leading to further investigations into their use as adjunct therapies in breast cancer treatment.

- Fungal Infections : Another study highlighted the use of oxazole derivatives in treating plant diseases caused by fungal pathogens, showcasing their potential in agricultural applications.

Q & A

Q. What are the common synthetic routes for 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole, and what key reaction conditions influence yield and purity?

- Methodological Answer : A widely used approach involves the condensation of substituted oxazole precursors with chloromethylating agents. For example, oxazole derivatives can be synthesized via cyclization of appropriately substituted precursors under alkaline conditions, followed by chlorination using reagents like phosphorus pentachloride or chloromethyl methyl ether in the presence of Lewis acids (e.g., ZnCl₂) . Key factors affecting yield include:

- Temperature control : Excess heat may lead to side reactions, such as over-chlorination.

- Catalyst selection : Lewis acids enhance electrophilic substitution at the chloromethyl group .

- Purification : Column chromatography or recrystallization is critical to isolate the pure product, as byproducts (e.g., di-chlorinated analogs) are common .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the positions of the chloromethyl and methoxyphenyl groups. For instance, the methoxy proton signal typically appears as a singlet near δ 3.8–4.0 ppm, while the chloromethyl group’s protons resonate as a triplet due to coupling with adjacent heteroatoms .

- X-ray Crystallography : Provides definitive structural elucidation, especially for resolving dihedral angles between aromatic rings. For example, the central oxazole ring and methoxyphenyl group exhibit a dihedral angle of ~10.7° in the crystal lattice .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 224.04) and isotopic patterns consistent with chlorine .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of producing this oxazole derivative compared to conventional methods?

- Methodological Answer : Microwave (MW) irradiation reduces reaction times from hours to minutes by enhancing thermal efficiency. For example, MW-promoted cyclization of intermediates (e.g., hydrazones or pyrazoles) at 100–120°C achieves yields >85% with minimal byproducts, compared to 60–70% yields via traditional reflux methods . Key advantages include:

- Uniform heating : Prevents localized decomposition.

- Scalability : Adaptable to parallel synthesis for high-throughput screening .

- Data Table :

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional reflux | 6–8 | 65 | 90 |

| Microwave-assisted | 0.5–1 | 88 | 95 |

Q. What strategies can resolve discrepancies in structural data obtained from X-ray crystallography versus NMR spectroscopy?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., ring puckering or solvent interactions in solution). To address this:

- Variable-Temperature NMR : Identifies conformational flexibility. For example, splitting of methoxy signals at low temperatures (-40°C) indicates restricted rotation .

- DFT Calculations : Compare experimental NMR shifts with computed values for different conformers. A deviation <0.1 ppm for H signals validates the crystallographic model .

- Crystallographic Refinement : Use disorder modeling for flexible groups (e.g., methoxyphenyl orientation) to improve R-factor accuracy (e.g., R = 0.048 in refined structures) .

Q. How does the chloromethyl group's reactivity influence the compound's utility in synthesizing bioactive analogs?

- Methodological Answer : The chloromethyl group serves as a versatile handle for nucleophilic substitution. For example:

- Antimicrobial Agents : Reaction with thiols yields sulfides, which exhibit enhanced membrane permeability. Substitution with piperazine improves activity against S. aureus (MIC = 2 µg/mL) .

- Polymer Synthesis : Coordination with transition metals (e.g., Pd) enables cross-coupling reactions to create conductive polymers .

- Limitation : Hydrolytic instability in aqueous media requires stabilization via hydrophobic substituents (e.g., trifluoromethyl groups) .

Q. What are the critical considerations in designing experiments to study the compound's interaction with biological targets?

- Methodological Answer :

- Solubility Optimization : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability while ensuring bioavailability .

- Competitive Binding Assays : Employ fluorescence polarization to measure displacement of known ligands (e.g., ATP in kinase assays). A >50% displacement at 10 µM suggests target engagement .

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Half-life <30 minutes indicates need for prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.